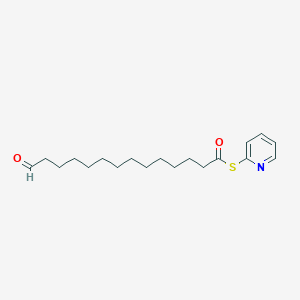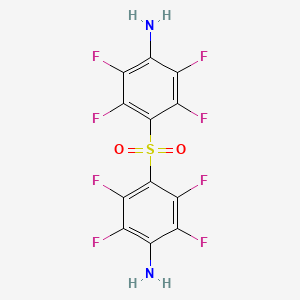
4,4'-Sulfonylbis(tetrafluoroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfonylbis(tetrafluoroaniline) is a chemical compound characterized by the presence of sulfonyl and tetrafluoroaniline groups. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound’s molecular structure includes two tetrafluoroaniline units connected by a sulfonyl group, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluoroaniline) typically involves the reaction of 4,4’-dinitrodiphenylsulfide with tetrafluoroaniline under controlled conditions. The process includes several steps:
Reduction of 4,4’-dinitrodiphenylsulfide: This step involves the reduction of 4,4’-dinitrodiphenylsulfide to 4,4’-diaminodiphenylsulfide using a reducing agent such as stannous chloride in hydrochloric acid.
Reaction with Tetrafluoroaniline: The resulting 4,4’-diaminodiphenylsulfide is then reacted with tetrafluoroaniline in the presence of a suitable catalyst and solvent to form 4,4’-Sulfonylbis(tetrafluoroaniline).
Industrial Production Methods: Industrial production of 4,4’-Sulfonylbis(tetrafluoroaniline) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Sulfonylbis(tetrafluoroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide.
Substitution: The tetrafluoroaniline units can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrafluoroaniline units under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrafluoroaniline compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonylbis(tetrafluoroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, dyes, and advanced materials
Wirkmechanismus
The mechanism of action of 4,4’-Sulfonylbis(tetrafluoroaniline) involves its interaction with molecular targets through its sulfonyl and tetrafluoroaniline groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific proteins and enzymes, modulating their activity and influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
4,4’-Sulfonyldiphenol:
Phenol, 4,4’-sulfonylbis-:
Uniqueness: 4,4’-Sulfonylbis(tetrafluoroaniline) is unique due to the presence of tetrafluoroaniline units, which impart distinct chemical properties such as increased stability and reactivity compared to other sulfonyl-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
138530-75-3 |
|---|---|
Molekularformel |
C12H4F8N2O2S |
Molekulargewicht |
392.23 g/mol |
IUPAC-Name |
4-(4-amino-2,3,5,6-tetrafluorophenyl)sulfonyl-2,3,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C12H4F8N2O2S/c13-1-5(17)11(6(18)2(14)9(1)21)25(23,24)12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |
InChI-Schlüssel |
CQVODJYUBCNNFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)N)F)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
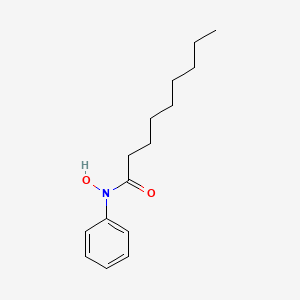
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
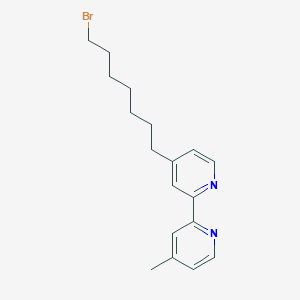

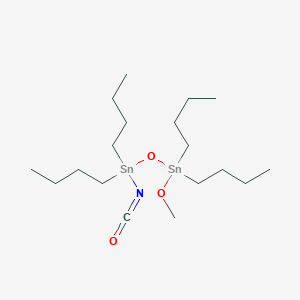
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


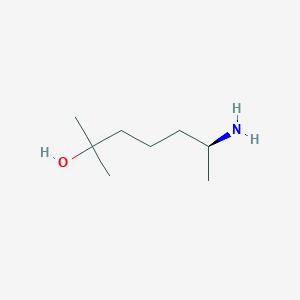
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
